molecular formula C13H11F3O B12961064 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B12961064
M. Wt: 240.22 g/mol
InChI Key: VKPCHGCUFWHZGV-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)bicyclo[111]pentane-1-carbaldehyde is a compound that features a bicyclo[111]pentane core substituted with a 4-(trifluoromethyl)phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)bicyclo[111]pentane-1-carbaldehyde typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow chemistry and other advanced techniques may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde is unique due to its combination of a bicyclo[1.1.1]pentane core, a trifluoromethyl group, and an aldehyde functional group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H11F3O

Molecular Weight

240.22 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carbaldehyde

InChI

InChI=1S/C13H11F3O/c14-13(15,16)10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-17/h1-4,8H,5-7H2

InChI Key

VKPCHGCUFWHZGV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)C(F)(F)F)C=O

Origin of Product

United States

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